N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)nicotinamide is a compound that combines the structural features of indole and nicotinamide. Indole is a heterocyclic compound that is widely found in nature, particularly in plants and microorganisms. Nicotinamide, also known as niacinamide, is a form of vitamin B3 and is essential for various biological processes. The combination of these two moieties in a single molecule provides unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)nicotinamide typically involves the coupling of an indole derivative with nicotinic acid or its derivatives. One common method is the reaction of 5-hydroxyindole-3-acetic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form quinone derivatives.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated indole derivatives.
Scientific Research Applications
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can activate tropomyosin-related kinase B (TrkB) receptors, which are involved in neuronal survival and differentiation.
Pathways Involved: Activation of TrkB receptors leads to the activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)-p-coumaramide: Similar structure but with a coumaramide moiety instead of nicotinamide.
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)ferulamide: Contains a ferulamide group instead of nicotinamide.
Uniqueness
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)nicotinamide is unique due to its combination of indole and nicotinamide moieties, which confer distinct chemical and biological properties. Its ability to activate TrkB receptors and its potential neuroprotective effects set it apart from other similar compounds .
Properties
CAS No. |
140174-50-1 |
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Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c20-13-3-4-15-14(8-13)11(10-19-15)5-7-18-16(21)12-2-1-6-17-9-12/h1-4,6,8-10,19-20H,5,7H2,(H,18,21) |
InChI Key |
LKPAAZZXRWGIGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O |
Origin of Product |
United States |
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